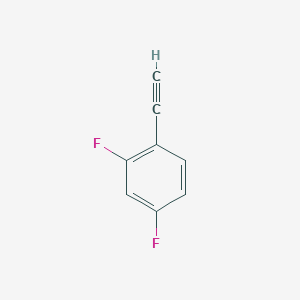

1-Ethynyl-2,4-difluorobenzene

Description

Contextualization within Fluorinated Aromatic Compounds Research

The introduction of fluorine atoms into aromatic compounds has become a cornerstone of modern organic chemistry. numberanalytics.com Fluorinated aromatics often exhibit enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making them highly sought after in pharmaceutical and agrochemical research. numberanalytics.comnumberanalytics.comresearchgate.net The presence of fluorine can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. numberanalytics.com Research in this area is driven by the need for more effective and safer drugs, as well as the development of advanced materials with unique properties. numberanalytics.comdatastringconsulting.com The pursuit of novel and more sustainable methods for aromatic fluorination remains an active area of investigation. numberanalytics.comnumberanalytics.com

Overview of Ethynyl-Substituted Benzene (B151609) Derivatives in Contemporary Chemistry

Ethynyl-substituted benzene derivatives are a class of compounds characterized by the presence of a carbon-carbon triple bond attached to a benzene ring. This functional group is a versatile handle for a wide range of chemical transformations, including cycloadditions, cross-coupling reactions, and polymerizations. The ethynyl (B1212043) group can act as an electron-withdrawing group, influencing the electronic nature of the aromatic ring. researchgate.net These derivatives are crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials like polymers and nanomaterials. The ability of the ethynyl group to extend conjugation within a molecule also makes these compounds interesting for applications in materials science, particularly in the development of organic electronics and luminescent materials. researchgate.netmdpi.com

Historical Development of Research on 1-Ethynyl-2,4-difluorobenzene and its Congeners

While a detailed historical timeline for the specific discovery and initial synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry and cross-coupling methodologies. The development of reactions like the Sonogashira coupling, which facilitates the formation of a bond between a terminal alkyne and an aryl halide, has been instrumental in the synthesis of ethynyl-substituted aromatics. The increasing interest in fluorinated compounds for various applications has spurred the synthesis of a wide array of fluorinated building blocks, including this compound. Its commercial availability from various chemical suppliers indicates its utility and demand within the research community for constructing more complex fluorinated molecules. scbt.comsigmaaldrich.comalfa-chemistry.comsriramchem.com

Significance of the Ethynyl and Fluorine Functionalities in Chemical Investigations

The combination of the ethynyl and fluorine functionalities in this compound gives rise to its unique chemical profile.

The Fluorine Atoms: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. libretexts.org This effect can:

Increase the acidity of the ethynyl proton: The electron-withdrawing nature of the fluorine atoms can make the terminal proton of the ethynyl group more acidic, facilitating its removal by a base.

Influence the reactivity of the aromatic ring: The fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution while activating it towards nucleophilic aromatic substitution. numberanalytics.comnih.gov

Enhance metabolic stability: The carbon-fluorine bond is very strong and resistant to cleavage, which can block metabolic pathways and increase the in vivo lifetime of a drug molecule. libretexts.org

Modulate physical properties: The presence of fluorine can affect a molecule's conformation, lipophilicity, and binding interactions with biological targets. researchgate.netnih.gov

The interplay of these two functional groups makes this compound a powerful tool for chemists to introduce both fluorine and a reactive alkyne into a molecular scaffold, enabling the synthesis of novel compounds with tailored properties for a wide range of applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUJQXRGWQWYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407953 | |

| Record name | 1-Ethynyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-34-1 | |

| Record name | 1-Ethynyl-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethynyl-2,4-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Ethynyl 2,4 Difluorobenzene

Established Synthetic Routes to 1-Ethynyl-2,4-difluorobenzene

The introduction of an ethynyl (B1212043) group onto the 2,4-difluorobenzene scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions. However, alternative strategies starting from different precursors have also been developed.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Sonogashira Reaction)

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides. nih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net

The synthesis of this compound via the Sonogashira reaction typically starts from a halogenated 2,4-difluorobenzene, with 1-iodo-2,4-difluorobenzene being the most reactive substrate, followed by 1-bromo-2,4-difluorobenzene. nih.gov The choice of alkyne partner is also crucial. While acetylene (B1199291) gas can be used, it is often more convenient and safer to use a protected form of acetylene, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group can be easily removed in a subsequent step to yield the terminal alkyne.

A general reaction scheme is as follows:

> Scheme 1: General Sonogashira coupling of a 1-halo-2,4-difluorobenzene with an alkyne.

Typical Reaction Conditions for Sonogashira Coupling:

| Parameter | Condition | Reference |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | scispace.com |

| Copper Co-catalyst | CuI | scispace.com |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | scispace.com |

| Solvent | Tetrahydrofuran (THF), Toluene (B28343), Dimethylformamide (DMF) | scielo.org.mx |

| Temperature | Room temperature to 80 °C | rsc.org |

| Alkyne Source | Trimethylsilylacetylene (TMSA), Phenylacetylene (B144264) | scispace.comscielo.org.mx |

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). libretexts.org These systems often require more specialized ligands and bases.

Alternative Alkynylation Strategies

While the Sonogashira reaction is the most prevalent method, other synthetic strategies can be employed, particularly when starting from different precursors such as aldehydes.

Corey-Fuchs Reaction: This two-step process converts an aldehyde into a terminal alkyne. wikipedia.org The first step involves the reaction of the aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a 1,1-dibromoalkene. This intermediate is then treated with a strong base, such as n-butyllithium, to yield the terminal alkyne. alfa-chemistry.com For the synthesis of this compound, the starting material would be 2,4-difluorobenzaldehyde.

> Scheme 2: Corey-Fuchs reaction for the synthesis of this compound from 2,4-difluorobenzaldehyde.

Seyferth-Gilbert Homologation: This reaction provides a one-carbon homologation of an aldehyde to a terminal alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a base like potassium tert-butoxide. wikipedia.orgnrochemistry.com This method is often preferred for its milder conditions and higher yields compared to the Corey-Fuchs reaction. wikipedia.org

> Scheme 3: Seyferth-Gilbert homologation for the synthesis of this compound.

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of derivatives of this compound often requires the preparation of specific precursors. The primary starting materials are halogenated difluorobenzenes and 2,4-difluorobenzaldehyde.

1-Iodo-2,4-difluorobenzene and 1-Bromo-2,4-difluorobenzene: These are key precursors for the Sonogashira reaction. 1,3-Difluorobenzene (B1663923) can be halogenated using various reagents. For example, iodination can be achieved using iodine and an oxidizing agent.

2,4-Difluorobenzaldehyde: This aldehyde is the starting material for the Corey-Fuchs and Seyferth-Gilbert reactions. It can be synthesized from 1,3-difluorobenzene through formylation reactions, such as the Gattermann-Koch reaction or by using dichloromethyl methyl ether in the presence of a Lewis acid. researchgate.net

Green Chemistry Principles in this compound Synthesis

Efforts to make the synthesis of this compound more environmentally friendly have focused on modifying the Sonogashira reaction conditions. Key areas of improvement include:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) like toluene and DMF with greener alternatives. Water has been successfully employed as a solvent for Sonogashira couplings, often with the aid of a co-solvent or a phase-transfer catalyst. nih.gov Other green solvents that have been explored include ionic liquids and deep eutectic solvents.

Catalyst Systems: The development of highly active palladium catalysts allows for a reduction in catalyst loading, which minimizes metal contamination in the final product and reduces costs. Heterogeneous catalysts, where the palladium is supported on a solid matrix, are also being investigated to facilitate catalyst recovery and reuse.

Copper-Free Systems: As mentioned earlier, eliminating the copper co-catalyst not only prevents the formation of homocoupling byproducts but also removes a toxic metal from the reaction mixture. libretexts.org

Scalability Considerations for Research and Development

Transitioning the synthesis of this compound from the laboratory bench to a larger scale for research and development or commercial production requires careful consideration of several factors:

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for optimizing reaction times and temperatures to maximize yield and minimize byproduct formation. The exothermic nature of some steps may require careful heat management on a larger scale.

Process Safety: The use of potentially hazardous reagents such as strong bases (e.g., n-butyllithium in the Corey-Fuchs reaction) and flammable solvents requires robust safety protocols and specialized equipment for large-scale operations. The handling of acetylene gas, if used directly, also presents significant safety challenges.

Purification: Developing a scalable and efficient purification method is critical. While chromatography is common in the lab, it is often not practical for large-scale production. Crystallization, distillation, or extraction are preferred methods for purifying the final product and removing residual catalyst.

Waste Management: The environmental impact and cost of waste disposal are important considerations. Implementing green chemistry principles, such as solvent recycling and the use of recoverable catalysts, can significantly reduce the waste generated.

Reactivity and Reaction Mechanisms of 1 Ethynyl 2,4 Difluorobenzene

Electrophilic Aromatic Substitution Pathways on 1-Ethynyl-2,4-difluorobenzene

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the three substituents: two fluorine atoms and an ethynyl (B1212043) group.

Substituents on a benzene (B151609) ring influence the rate of reaction and the position of the incoming electrophile. libretexts.org They are broadly classified as activating or deactivating groups, which also determines their directing properties (ortho-, para-, or meta-directing). pressbooks.pub

Fluorine Atoms: Halogens, including fluorine, are considered deactivating groups due to their strong inductive electron-withdrawing effect. libretexts.org However, they are ortho-, para-directors because their lone pair electrons can be donated to the ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during ortho and para attack. pressbooks.pubcsbsju.edu

Ethynyl Group: The ethynyl (acetylenic) group is a deactivating group. Its sp-hybridized carbons are more electronegative than the sp2-hybridized carbons of the benzene ring, leading to an inductive withdrawal of electron density. It acts as a meta-director.

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the substituents converge to strongly favor substitution at the C3 and C5 positions.

The fluorine at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The fluorine at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

The ethynyl group at C1 directs incoming electrophiles to its meta positions (C3 and C5).

Consequently, electrophilic attack is overwhelmingly directed to positions 3 and 5, as these positions are activated by resonance from both fluorine atoms and are the meta positions relative to the deactivating ethynyl group. Position C6 is sterically hindered and electronically disfavored. Common electrophilic aromatic substitution reactions like nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) are expected to yield a mixture of 3- and 5-substituted products. wikipedia.orgmasterorganicchemistry.com

Table 1: Summary of Substituent Directing Effects on this compound

| Substituent | Position | Classification | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| -C≡CH | C1 | Deactivating | Meta | C3, C5 |

| -F | C2 | Deactivating | Ortho, Para | C3, C5 |

| -F | C4 | Deactivating | Ortho | C3, C5 |

Nucleophilic Reactivity at the Ethynyl Moiety of this compound

The terminal alkyne functionality of this compound is a site of rich chemical reactivity, particularly for addition and cycloaddition reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

The ethynyl group serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov This reaction class is central to the concept of "click chemistry," which prioritizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgtcichemicals.com

The most prominent example is the Huisgen azide-alkyne cycloaddition, where an organic azide (B81097) reacts with the terminal alkyne of this compound. wikipedia.orgijrpc.com

Thermal Cycloaddition: The uncatalyzed reaction requires elevated temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted 1,2,3-triazoles). organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This variant proceeds under mild conditions, often in aqueous solvents, and is highly regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole product. organic-chemistry.orgyoutube.com The reaction is a cornerstone of bioconjugation and materials science. ijrpc.com

Beyond azides, the ethynyl moiety can react with other 1,3-dipoles, such as nitrile oxides to form isoxazoles and diazo compounds to form pyrazoles. youtube.comnih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Reaction Type | Product |

|---|---|---|

| Organic Azide (R-N₃) | Huisgen Cycloaddition / CuAAC | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Cycloaddition | Isoxazole (B147169) |

| Diazo Compound (R₂-CN₂) | Cycloaddition | Pyrazole |

Hydration and Hydroamination Reactions

The carbon-carbon triple bond can undergo addition reactions with nucleophiles like water and amines.

Hydration: The addition of water across the alkyne, typically catalyzed by a combination of a strong acid (like sulfuric acid) and a mercury(II) salt, follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For this compound, this reaction would yield 1-(2,4-difluorophenyl)ethanone.

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the triple bond. minia.edu.eg It is an atom-economical process for synthesizing nitrogen-containing compounds like imines and enamines. mdpi.com These reactions often require transition metal catalysts, with metals like copper, iridium, and rhodium being effective. mdpi.comnih.gov The choice of catalyst can control the regioselectivity of the addition, leading to either the Markovnikov or anti-Markovnikov product. mdpi.com For instance, copper nanoparticle-catalyzed hydroamination of terminal alkynes with aniline (B41778) has been shown to be highly regioselective for the Markovnikov product, which exists as the corresponding imine. mdpi.com

Halogenation and Other Functionalization Reactions on the Aromatic Ring

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic halogenation. As established in section 3.1, the directing effects of the existing substituents will control the position of the incoming halogen.

Bromination, for example, using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), would introduce a bromine atom onto the ring. minia.edu.eg The reaction proceeds via the generation of a potent electrophile which then attacks the electron-rich aromatic ring. minia.edu.eg Based on the directing effects, the bromination of this compound is expected to yield a mixture of 1-bromo-5-ethynyl-2,4-difluorobenzene and 1-bromo-3-ethynyl-2,4-difluorobenzene, with the former potentially being the major product due to reduced steric hindrance.

Transition Metal-Catalyzed Transformations of this compound

To utilize this compound in powerful carbon-carbon bond-forming cross-coupling reactions like the Suzuki and Heck reactions, it must first be converted into a suitable substrate, typically an organohalide. For example, the bromination product, 1-bromo-5-ethynyl-2,4-difluorobenzene, can serve as the electrophilic partner in these transformations.

Cross-Coupling Reactions (beyond Sonogashira, e.g., Suzuki, Heck)

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins. wikipedia.orgnih.gov The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 3: Hypothetical Suzuki-Miyaura Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| 1-Bromo-5-ethynyl-2,4-difluorobenzene | Phenylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Ethynyl-2,4-difluoro-1,1'-biphenyl |

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene under the catalysis of a palladium complex and in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a key method for the synthesis of substituted alkenes. mdpi.com The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the substituted alkene product. libretexts.org

Table 4: Hypothetical Heck Reaction

| Substrate | Coupling Partner | Catalyst/Base | Product |

|---|---|---|---|

| 1-Bromo-5-ethynyl-2,4-difluorobenzene | Styrene | Pd(OAc)₂ / PPh₃ / Et₃N | 1-Ethynyl-2,4-difluoro-5-((E)-styryl)benzene |

Cyclotrimerization and Polymerization Studies

The presence of the ethynyl group allows this compound to undergo cyclotrimerization to form substituted benzene rings and polymerization to yield polyacetylene-type structures.

Cyclotrimerization:

The [2+2+2] cyclotrimerization of alkynes is a powerful method for the synthesis of substituted benzene rings. While specific studies detailing the cyclotrimerization of this compound are not extensively documented, the reaction is known to be catalyzed by various transition metal complexes. For phenylacetylene (B144264) and its derivatives, catalysts based on cobalt, rhodium, nickel, and palladium are commonly employed. researchgate.net

The reaction mechanism generally involves the coordination of three alkyne molecules to the metal center, followed by oxidative coupling to form a metallacyclopentadiene intermediate. Subsequent insertion of a third alkyne molecule and reductive elimination yields the substituted benzene product. The regioselectivity of the cyclotrimerization, leading to either 1,2,4- or 1,3,5-trisubstituted benzenes, is highly dependent on the catalyst system and the steric and electronic properties of the substituents on the alkyne. Given the electronic asymmetry of this compound, a mixture of regioisomers would be expected.

Polymerization:

This compound can serve as a monomer for the synthesis of conjugated polymers. Research has indicated its use in the preparation of sulfonated poly(arylene ether)s, where it is incorporated to enhance polymer properties. While detailed studies on the homopolymerization of this compound are limited, the polymerization of phenylacetylene derivatives is typically achieved using transition metal catalysts, with rhodium-based systems being particularly effective for producing high molecular weight, stereoregular polymers. researchgate.net

The polymerization mechanism with rhodium catalysts is believed to proceed via an insertion mechanism. The active catalyst species coordinates with the monomer, which then inserts into the metal-carbon bond of the growing polymer chain. The stereochemistry of the resulting polymer, either cis-transoidal or trans-cisoidal, is influenced by the ligand environment of the rhodium catalyst and the reaction conditions.

| Reaction Type | Typical Catalysts | Potential Products from this compound |

| Cyclotrimerization | Co, Rh, Ni, Pd complexes | 1,2,4- and 1,3,5-tris(2,4-difluorophenyl)benzene |

| Polymerization | Rh(I) complexes (e.g., [Rh(nbd)Cl]₂) | Poly(this compound) |

Radical Reactions Involving this compound

The carbon-carbon triple bond of this compound is also susceptible to attack by free radicals. Such reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

Initiation: Radical reactions are initiated by the generation of free radicals from a radical initiator. Common initiators include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO), which decompose upon heating or irradiation to form radicals. ijrpc.comresearchgate.net

Propagation: In the propagation step, the initiator-derived radical adds to the ethynyl group of this compound. This addition can occur at either of the two sp-hybridized carbon atoms, leading to the formation of a vinyl radical. The regioselectivity of this addition is influenced by the stability of the resulting radical intermediate. The newly formed vinyl radical can then react with another molecule or abstract an atom from a suitable donor to propagate the chain. mdpi.com

For instance, in a radical addition of a generic radical (R•), two possible pathways exist:

Path A: R• adds to the terminal carbon, forming a more substituted and generally more stable vinyl radical.

Path B: R• adds to the internal carbon, forming a less substituted vinyl radical.

The subsequent reactions of the vinyl radical intermediate can include further addition to another alkyne molecule (leading to polymerization), reaction with a trapping agent, or intramolecular cyclization if a suitable functional group is present elsewhere in the molecule.

Termination: The radical chain reaction is terminated by the combination or disproportionation of two radical species.

While specific studies on the radical reactions of this compound are not widely available, the general principles of radical additions to alkynes suggest that it would readily participate in such transformations. The electron-withdrawing nature of the difluorophenyl group may influence the reactivity of the triple bond towards radical attack.

| Radical Reaction Step | Description | Common Reagents/Conditions |

| Initiation | Generation of free radicals. | AIBN, Benzoyl Peroxide; Heat or UV light |

| Propagation | Addition of a radical to the alkyne, forming a vinyl radical. | Radical adds to the C≡C bond. |

| Termination | Combination or disproportionation of radicals. | Two radical species react. |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 1 Ethynyl 2,4 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Ethynyl-2,4-difluorobenzene

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR, often supplemented by advanced techniques to resolve complex coupling patterns and confirm assignments.

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and acetylenic regions. The acetylenic proton (H-α) is expected to appear as a singlet or a finely split multiplet due to long-range couplings. The aromatic region will display complex multiplets for the three protons on the difluorinated benzene (B151609) ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the fluorine atoms and the ethynyl (B1212043) group.

Based on analogous compounds, the acetylenic proton typically resonates around δ 3.0-3.5 ppm. The aromatic protons are expected in the range of δ 6.8-7.5 ppm. The specific splitting patterns arise from proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ≡C-H | ~3.4 | s or finely split m |

Note: This table is based on predicted values and data from similar compounds, as specific experimental data for this compound was not available in the cited sources.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms. The two acetylenic carbons will appear in the range of δ 75-90 ppm. The six aromatic carbons will resonate between δ 100-165 ppm. A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine couplings (¹JCF, ²JCF, ³JCF), which are crucial for assigning the signals of the fluorinated aromatic ring. The carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF ≈ 240-260 Hz) and will appear as doublets. Carbons at the ortho and meta positions to the fluorine atoms will show smaller two- and three-bond couplings, respectively.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C≡CH | ~75-85 | d or dd |

| C≡CH | ~85-95 | d or dd |

| C-F | ~160-165 | d (¹JCF) |

| C-F | ~160-165 | d (¹JCF) |

Note: This table is based on predicted values and data from similar compounds, as specific experimental data for this compound was not available in the cited sources.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts of these fluorine atoms are typically reported relative to a standard such as CFCl₃. The signals will appear as multiplets due to coupling with each other (⁴JFF) and with the aromatic protons (³JHF, ⁴JHF). The expected chemical shift range for aryl fluorides is between -100 and -140 ppm.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-2 | ~ -110 to -130 | d or dd |

Note: This table is based on predicted values and data from similar compounds, as specific experimental data for this compound was not available in the cited sources.

While one-dimensional NMR spectra provide a wealth of information, complex molecules often require advanced techniques for complete structural assignment.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for this compound. A ¹H-¹H COSY spectrum would definitively establish the connectivity between the aromatic protons. HSQC would correlate each proton with its directly attached carbon atom. The HMBC experiment would reveal long-range correlations between protons and carbons (two or three bonds away), which is crucial for assigning the quaternary carbons and confirming the position of the ethynyl group relative to the fluorine atoms.

Solid-State NMR : For analyzing the compound in its solid form, solid-state NMR (ssNMR) can provide information about the molecular packing and polymorphism. While solution-state NMR averages out anisotropic interactions, ssNMR can measure them, providing insights into the local structure and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy of this compound (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, strong band around 3300 cm⁻¹ corresponds to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch will appear as a weaker absorption in the 2100-2150 cm⁻¹ region. Strong bands in the 1200-1300 cm⁻¹ region are characteristic of C-F stretching vibrations. The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C≡C triple bond stretch, which is often weak in the IR spectrum of symmetrically substituted alkynes, is typically strong in the Raman spectrum. This makes Raman a useful tool for confirming the presence of the alkyne functionality.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| C-H (Aromatic) Stretch | ~3050-3100 | Medium | Medium |

| C≡C Stretch | ~2100-2150 | Weak to Medium | Strong |

| C=C (Aromatic) Stretch | ~1450-1600 | Medium to Strong | Medium to Strong |

Note: This table is based on predicted values and data from similar compounds, as specific experimental data for this compound was not available in the cited sources.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₄F₂, with a molecular weight of approximately 138.11 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 138. Common fragmentation pathways would likely involve the loss of the terminal hydrogen atom to give a fragment at m/z 137, or the loss of the entire ethynyl group (C₂H) to give a fragment at m/z 113. Further fragmentation of the difluorobenzene ring could also be observed. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular mass, confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [C₈H₄F₂]⁺ (Molecular Ion) | 138 |

| [C₈H₃F₂]⁺ | 137 |

Note: This table is based on predicted fragmentation patterns, as specific experimental data for this compound was not available in the cited sources.

X-ray Crystallography of this compound and its Co-crystals/Derivatives

A comprehensive review of scientific literature and structural databases did not yield specific experimental X-ray crystallography data for this compound or its co-crystals and derivatives. Consequently, detailed structural parameters such as unit cell dimensions, space group, and specific intramolecular bond lengths and angles determined by this method are not available in the public domain at this time.

While data for related structures, such as fluorinated benzenes or other phenylacetylene (B144264) derivatives, exist, direct extrapolation of these findings to this compound would be speculative. Further experimental research is required to elucidate the definitive crystal structure of this compound.

Microwave Spectroscopy for Conformational Analysis

An extensive search of scientific literature has found no published studies on the microwave spectroscopy of this compound. Therefore, experimentally determined rotational constants, dipole moment components, and detailed conformational analyses derived from this technique are currently unavailable.

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It provides highly accurate information on molecular geometry and electronic structure. For a molecule like this compound, this method could definitively determine its principal moments of inertia and the corresponding rotational constants (A, B, and C). These parameters would offer a precise structural fingerprint of the molecule.

Furthermore, microwave spectroscopy would be instrumental in identifying and characterizing different conformers, should any exist, and in determining the molecule's precise dipole moment. While computational chemistry could provide theoretical predictions for these parameters, experimental validation through microwave spectroscopy is essential for a complete understanding of the molecule's gas-phase structure and dynamics. For instance, studies on the related molecule para-difluorobenzene have successfully used rotational coherence spectroscopy to determine its rotational constants and semi-experimental equilibrium bond lengths nih.gov. However, similar experimental data for this compound has not been reported.

Computational Chemistry and Theoretical Investigations of 1 Ethynyl 2,4 Difluorobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of 1-Ethynyl-2,4-difluorobenzene. These calculations solve the electronic Schrödinger equation to provide information on electron distribution, molecular orbital energies, and reactivity indices. wikipedia.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of aromatic compounds. iiste.orgacs.org DFT calculations for this compound would typically involve optimizing the molecular geometry to find the lowest energy structure. This is often achieved using hybrid functionals like B3LYP with a suitable basis set, such as 6-31G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. iiste.orgacs.org

Key electronic properties that can be elucidated through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability. researchgate.net

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions. This information is vital for predicting how the molecule will interact with other chemical species. youtube.com

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as chemical hardness, softness, and electrophilicity, which provide quantitative measures of the molecule's reactivity. iiste.org

A systematic evaluation of fluorinated benzenes has shown that increasing fluorination leads to a reduction in aromaticity, which can be quantified by various DFT-based indices. acs.org

Table 1: Representative Data from DFT Calculations on Substituted Benzenes

| Property | Benzene (B151609) | Fluorobenzene | 1,4-Difluorobenzene |

| HOMO Energy (eV) | -6.75 | -6.89 | -7.02 |

| LUMO Energy (eV) | 1.15 | 0.88 | 0.65 |

| HOMO-LUMO Gap (eV) | 7.90 | 7.77 | 7.67 |

| Dipole Moment (Debye) | 0.00 | 1.68 | 0.00 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on related compounds. Actual values for this compound would require specific calculations.

Ab Initio Methods

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules. nih.govacs.org

For this compound, ab initio methods could be employed to:

Obtain Benchmark Geometries and Energies: High-level ab initio calculations can provide very accurate molecular structures and energies that can be used to benchmark results from more computationally efficient methods like DFT. nih.gov

Investigate Electron Correlation Effects: Methods like MP2 and CCSD(T) explicitly account for electron correlation, which is important for accurately describing non-covalent interactions and other subtle electronic effects. acs.org

Study Excited States: Time-dependent versions of ab initio methods can be used to study the excited electronic states of the molecule, providing insights into its photophysical properties.

Ab initio methods are generally more computationally demanding than DFT, but they offer a higher level of theoretical rigor and accuracy for certain properties. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. youtube.comkummerlaender.eu For a relatively rigid molecule like this compound, MD simulations can provide insights into its vibrational motions and intermolecular interactions in a condensed phase.

An MD simulation of this compound would involve:

Defining a Force Field: A set of parameters that describe the potential energy of the system as a function of its atomic coordinates.

Setting up the Simulation Box: Placing one or more molecules in a defined volume, often with a solvent to mimic solution conditions.

Running the Simulation: Solving Newton's equations of motion for the system over a period of time, generating a trajectory of atomic positions and velocities.

From the MD trajectory, various properties can be analyzed, including:

Conformational Preferences: Although this compound has limited conformational flexibility, MD simulations can explore the rotational dynamics of the ethynyl (B1212043) group.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand solvation effects.

Transport Properties: Properties like diffusion coefficients can be calculated from the simulation data.

Analysis of Non-Covalent Interactions in this compound Systems

Non-covalent interactions play a crucial role in the structure and function of molecular systems. For this compound, several types of non-covalent interactions are of interest, particularly those involving the fluorine atoms and the ethynyl group. acs.orgnih.gov

Computational methods for analyzing non-covalent interactions include:

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion terms. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density can identify and characterize non-covalent interactions through the presence of bond critical points.

Non-Covalent Interaction (NCI) Index: This method provides a visual representation of non-covalent interactions in real space.

In systems containing this compound, one could expect to observe:

Halogen Bonding: The fluorine atoms can act as halogen bond donors, interacting with electron-rich regions of other molecules. acs.orgnih.gov

π-Interactions: The aromatic ring and the ethynyl group can participate in π-stacking and π-hydrogen bonding interactions.

Hydrogen Bonding: The acetylenic hydrogen can act as a hydrogen bond donor.

Benchmark calculations on a set of 40 noncovalent complexes of halogenated molecules (the X40 dataset) have been performed to assess the accuracy of various computational methods for describing these interactions. acs.orgnih.gov

Prediction of Spectroscopic Signatures

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can help to assign experimental spectra and to understand the relationship between molecular structure and spectroscopic properties.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of the molecule. nih.govresearchgate.netnih.govacs.orgacs.org These predictions can be highly accurate when appropriate levels of theory and basis sets are used.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for a Model Aromatic Compound

| Technique | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm) | 7.0-7.5 |

| ¹³C NMR | Chemical Shift (ppm) | 110-140 |

| IR Spectroscopy | C-H stretch (cm⁻¹) | ~3100 |

| C≡C stretch (cm⁻¹) | ~2100 | |

| C-F stretch (cm⁻¹) | ~1200 | |

| UV-Vis Spectroscopy | λmax (nm) | ~250 |

Note: This table provides representative values for a substituted benzene and is intended for illustrative purposes. Specific calculations are required for this compound.

Reaction Pathway and Transition State Analysis

Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. This involves locating the transition state (TS) structures that connect reactants and products on the potential energy surface. researchgate.net

Key aspects of reaction pathway analysis include:

Transition State Optimization: Specialized algorithms are used to find the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: A frequency calculation on the optimized TS structure should yield one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products. nih.gov

For reactions involving the ethynyl group of this compound, such as addition reactions or cycloadditions, computational analysis can provide valuable information about the reaction mechanism, activation energies, and the stereoselectivity of the process. nih.govacs.orgresearchgate.net

Applications of 1 Ethynyl 2,4 Difluorobenzene in Materials Science

Polymer Chemistry and Advanced Polymeric Materials

The presence of the reactive ethynyl (B1212043) group and the electron-withdrawing fluorine atoms allows 1-Ethynyl-2,4-difluorobenzene to be incorporated into various polymer backbones to enhance thermal stability, mechanical strength, and specific electronic properties.

This compound serves as a key monomer in the synthesis of advanced sulfonated poly(arylene ether) (SPAE) copolymers. These polymers are designed to have crosslinkable moieties within their chains, which can be thermally treated to create a robust, three-dimensional network. This crosslinking is crucial for improving the mechanical strength, chemical resistance, and dimensional stability of the resulting polymer, particularly for applications in demanding environments.

In one documented synthesis, this compound is copolymerized with other monomers, such as decafluorobiphenyl (B1670000) and a sulfonated monomer, to produce copolymers like SPAEDF-pSXd-100. google.com The ethynyl group acts as the crosslinking site; upon heating, it undergoes reactions to form a stable polymer network. This approach allows for the creation of materials with tailored properties by adjusting the molar ratio of the ethynyl-containing monomer. google.com

Table 1: Components in the Synthesis of a Crosslinkable Sulfonated Poly(arylene ether) Copolymer

| Role | Compound Name |

|---|---|

| Crosslinkable Monomer | This compound |

| Fluorinated Monomer | Decafluorobiphenyl |

| Sulfonated Monomer | (Not specified in detail) |

This table illustrates the role of this compound as a crosslinking agent in the formation of advanced SPAE copolymers.

The ethynyl group in this compound is instrumental in forming polymers with extended π-conjugated systems. When this monomer is incorporated into a polymer chain, the acetylene (B1199291) unit contributes to the electronic conjugation, which is a prerequisite for materials with useful optical and electronic properties. Furthermore, the ethynyl groups can be used to create cross-linked networks, which enhances the material's stability and locks in the desired morphology. google.com

Polymers synthesized using monomers like this compound can be deposited as thin films using techniques such as plasma-enhanced chemical vapor deposition (PECVD). google.comgoogleapis.com This process involves the fragmentation and subsequent polymerization of the monomer in a plasma environment, leading to the formation of a highly uniform and cross-linked polymeric film. google.comgoogleapis.com The resulting polymer has a complex, networked structure with significant conjugation, making it suitable for electronic and optoelectronic applications.

A significant application of the sulfonated poly(arylene ether)s synthesized from this compound is in the fabrication of high-performance proton exchange membranes (PEMs) for fuel cells. google.com The performance of a PEM is dependent on its ability to conduct protons efficiently while acting as a barrier to fuel (like hydrogen or methanol) and oxidants.

The crosslinking enabled by the ethynyl groups from this compound is particularly beneficial for PEMs. It reduces water uptake and swelling, which are common issues with non-crosslinked ionomers that can lead to mechanical failure and decreased performance. The resulting cross-linked membranes exhibit excellent mechanical strength and chemical resistance, with high ion conductivity on the order of 0.1 S/cm when fully hydrated, making them suitable for use in demanding applications such as automotive fuel cells. google.com

Liquid Crystal Research and Electro-Optical Materials

While fluorinated benzene (B151609) derivatives are a major class of compounds used in the design of liquid crystals due to their ability to impart desirable dielectric anisotropy and viscosity, the specific application of this compound in liquid crystal research is not extensively documented in publicly available scientific literature. Research in this area tends to focus on other fluorinated phenyls and biphenyls.

Development of Optoelectronic Devices

This compound has been successfully utilized in the fabrication of optoelectronic devices, specifically as a precursor for creating antireflective coatings. google.comgoogleapis.com These coatings are critical components in microelectronics manufacturing to control light reflection during photolithography processes, ensuring the precise patterning of semiconductor wafers.

The compound is used in a plasma-enhanced chemical vapor deposition (PECVD) process to deposit a thin, uniform polymeric film onto a substrate. google.com The resulting film functions as an organic antireflective coating that exhibits specific optical constants at deep ultraviolet (DUV) wavelengths, such as 193 nm, which is used in modern lithography. The films produced from this compound are noted for being extremely uniform and free of common defects like pinholes or striations. google.com

Table 2: Optical Properties of Antireflective Coating from 1-Ethynyl-2-fluorobenzene *

| Wavelength | Refractive Index (n) | Extinction Coefficient (k) |

|---|

Data for the closely related compound 1-Ethynyl-2-fluorobenzene, as detailed in patent literature, which demonstrates the utility of ethynyl-fluorobenzene compounds in this application. google.com This data is representative of the performance expected from such precursors.

Specialty Chemicals and Advanced Functional Materials

Beyond polymerization, this compound serves as a precursor in the synthesis of more complex specialty chemicals. One notable example is its use in the preparation of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole. This reaction couples the ethynylphenyl moiety with an isoxazole (B147169) ring, a heterocyclic structure known for its presence in a wide range of biologically active and functional molecules.

Isoxazole derivatives are explored for various applications, including as photochromic materials, agrochemicals, and pharmaceuticals. researchgate.netacademie-sciences.frnih.gov The synthesis of 4-(2,4-difluorophenylethynyl)-3-methyl-5-phenylisoxazole from this compound is a step towards creating advanced functional materials where the unique electronic properties of the difluorophenylethynyl group can be combined with the functional versatility of the isoxazole core.

Applications of 1 Ethynyl 2,4 Difluorobenzene in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Fluorinated Pharmaceutical Intermediates

1-Ethynyl-2,4-difluorobenzene serves as a key starting material in the synthesis of complex fluorinated intermediates for the pharmaceutical industry. The presence of the terminal alkyne group makes it an ideal substrate for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction enables the efficient coupling of the this compound core with a wide variety of aryl or vinyl halides.

This methodology is particularly useful for constructing molecules containing a substituted alkyne bridge, a structural motif present in many biologically active compounds. For instance, the coupling of this compound with halogenated heterocyclic systems, such as pyrimidines or pyridines, can generate advanced intermediates that are precursors to kinase inhibitors and other targeted therapies. The reaction is typically carried out under mild conditions, using a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is tolerant of a broad range of functional groups, making it a robust tool in multistep syntheses. wikipedia.org

The resulting diarylacetylene intermediates, featuring the 2,4-difluorophenyl moiety, are valuable precursors for a variety of pharmaceutical agents. The fluorine atoms on the phenyl ring can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, while the rigid alkyne linker can provide optimal orientation for binding to biological targets.

Development of Bioactive Molecules and Drug Candidates

The versatility of this compound extends to its use in the direct construction of bioactive molecules and drug candidates. The ethynyl (B1212043) group is a precursor for various functional groups and heterocyclic systems, allowing for extensive molecular diversification.

A prominent application is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." csfarmacie.cznih.gov This reaction allows for the facile and highly efficient synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting this compound with a diverse library of organic azides. The resulting 1-(2,4-difluorophenyl)-1H-1,2,3-triazole core is a recognized pharmacophore found in numerous compounds with a wide spectrum of biological activities. The triazole ring is metabolically stable and can act as a rigid linker or participate in hydrogen bonding interactions with biological targets. nih.gov

Table 1: Key Reactions for Derivatizing this compound

| Reaction Type | Reactants | Product Moiety | Significance in Medicinal Chemistry |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Diarylacetylene | Forms rigid C-C bonds; core of many kinase inhibitors. wikipedia.org |

| CuAAC (Click Chemistry) | Organic Azide (B81097) | 1,2,3-Triazole | Creates stable heterocyclic linkers; common pharmacophore. csfarmacie.cznih.gov |

The 2,4-difluorophenyl moiety, often attached to a heterocyclic core via an ethynyl-derived linker, is a common feature in many small molecule kinase inhibitors. nih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The fluorine atoms can form favorable interactions, such as hydrogen bonds and halogen bonds, within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity. mdpi.com

While direct synthesis of a marketed Raf inhibitor from this compound is not explicitly detailed in readily available literature, the compound represents an ideal starting material for inhibitors targeting the Raf/MEK/ERK pathway. For example, the synthesis of potent inhibitors for kinases like EGFR and VEGFR-2 often involves structures containing a fluorophenyl group. researchgate.netdovepress.com The general synthetic strategy involves a Sonogashira coupling of this compound with a halogenated heterocyclic core (e.g., pyrimidine, quinazoline) to build the foundational scaffold of the inhibitor. Subsequent chemical modifications can then be performed to optimize the molecule's activity and pharmacokinetic properties. The pan-Raf inhibitor Belvarafenib (HM95573), for instance, contains a chloro-fluoro-anilino moiety, highlighting the importance of specific halogenation patterns in achieving potent Raf inhibition.

Derivatives of this compound, particularly those containing triazole heterocycles, have been investigated for their potential as antimicrobial agents. The 1,2,4-triazole (B32235) scaffold is a well-established pharmacophore in antifungal drugs (e.g., fluconazole) and is increasingly explored for antibacterial applications. chemistryworld.comnih.gov

Studies on fluorophenyl-containing 1,2,4-triazole-3-thiol derivatives have demonstrated notable antimicrobial and antifungal activity. nih.gov These compounds can be synthesized from intermediates derived from this compound. The general approach involves converting the ethynyl group into a functional group that can undergo cyclization with thiocarbohydrazide (B147625) or related reagents to form the 1,2,4-triazole ring. The resulting compounds are then tested against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC).

Research has shown that certain substituted 1,2,4-triazoles exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans and Microsporum gypseum. csfarmacie.cznih.gov The activity is often modulated by the nature of the substituents on both the triazole and the fluorophenyl rings.

Table 2: Antimicrobial Activity of Selected Fluorophenyl-1,2,4-Triazole Derivatives

| Compound Type | Target Organism | Activity Range (MIC) | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Superior or comparable to Streptomycin | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior or comparable to Ketoconazole | nih.gov |

| Fluorophenyl-containing 1,2,4-triazoles | Candida albicans | High antifungal effect | csfarmacie.cz |

| New 1H-1,2,4-triazolyl derivatives | P. fluorescens (bacterial) | MICs lower than ampicillin | nih.gov |

Applications in Diagnostic Agents

The presence of fluorine makes this compound an attractive precursor for the synthesis of Positron Emission Tomography (PET) imaging agents. PET is a powerful non-invasive diagnostic technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used isotope due to its favorable half-life (109.8 min) and low positron energy. nih.gov

A common strategy in the development of novel PET tracers is the "building block" or "prosthetic group" approach. In this method, a small, reactive molecule is first radiolabeled with ¹⁸F and then rapidly conjugated to a larger, biologically active molecule in the final step of the synthesis. This late-stage radiofluorination is crucial for handling the short-lived isotope efficiently.

This compound can be synthesized with ¹⁸F to create a radiolabeled building block, [¹⁸F]this compound. This tracer precursor can then be attached to various targeting vectors—such as peptides, antibodies, or small molecule inhibitors—using the highly efficient Sonogashira or click chemistry reactions. nih.gov This approach allows for the modular synthesis of PET tracers for imaging a wide array of biological targets, including tumors, neuroreceptors, and areas of inflammation, by targeting molecules like the Adenosine A2A Receptor or Prostate-Specific Membrane Antigen (PSMA). nih.govnih.gov

Biological Imaging and Fluorescent Probe Development

Beyond radio-imaging, this compound is a valuable component in the construction of fluorescent probes for biological imaging. These probes are essential tools for visualizing cellular structures and tracking molecular processes in living systems. nih.gov A typical small molecule fluorescent probe consists of a fluorophore (the light-emitting part), a recognition group (which binds to the biological target), and a linker.

The ethynyl group of this compound is an ideal chemical handle for attaching a fluorophore via click chemistry. thermofisher.comnih.gov In a common design strategy, the difluorophenyl portion of the molecule is incorporated into a larger scaffold designed to bind to a specific protein or cellular target. The terminal alkyne then serves as a bioorthogonal reactive partner for an azide-modified fluorescent dye (e.g., a coumarin, fluorescein, or rhodamine). nih.govvectorlabs.com This two-step labeling process allows for the specific attachment of a bright, photostable dye to a target of interest inside a cell, enabling high-resolution fluorescence microscopy. nih.govresearchgate.net This strategy has been used to visualize a wide range of biological processes, including nascent protein synthesis and DNA replication. thermofisher.com

Furthermore, the development of dual-mode imaging agents, which combine both a fluorescent reporter and a PET radionuclide, is an emerging area of research. nih.gov this compound provides a scaffold that could be functionalized with both an ¹⁸F atom for PET imaging and an alkyne handle for attaching a fluorescent dye, enabling a seamless connection between whole-body preclinical imaging and high-resolution microscopic analysis.

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can design more potent and selective drugs. Derivatives of this compound are excellent candidates for SAR studies due to the ease of modifying both the alkyne and the aromatic ring.

In the context of kinase inhibitors, SAR studies often reveal the critical role of the fluorine substitution pattern. For example, moving or removing the fluorine atoms on the phenyl ring can drastically alter a compound's binding affinity and selectivity for its target kinase. mdpi.comdovepress.com The 2,4-difluoro substitution is often optimal for creating specific hydrogen bonding and hydrophobic interactions within the enzyme's active site.

Similarly, for antimicrobial triazole derivatives, SAR studies have shown that the biological activity is highly dependent on the nature of the substituent attached to the triazole ring, which is formed from the ethynyl precursor. nih.gov A library of compounds can be generated by reacting this compound-derived intermediates with various aldehydes or other reagents. Screening this library reveals which structural features enhance or diminish antimicrobial potency, guiding the design of more effective agents.

Table 3: General Structure-Activity Relationship (SAR) Insights for Derivatives

| Structural Moiety | Modification | Potential Impact on Biological Activity |

|---|---|---|

| 2,4-Difluorophenyl Ring | Change number or position of F atoms | Alters binding affinity, selectivity, and metabolic stability. mdpi.com |

| Add other substituents (e.g., -CH₃, -OCH₃) | Modulates lipophilicity and steric interactions. | |

| Ethynyl-Derived Linker | Conversion to 1,2,3-triazole | Provides a stable, rigid linker capable of H-bonding. nih.gov |

| Conversion to substituted alkyne | Changes length and rigidity, affecting target engagement. |

| Terminal Group (R) | Varying aryl/alkyl groups | Drastically alters target specificity and potency (e.g., antimicrobial activity). nih.gov |

These systematic studies are essential for optimizing the therapeutic potential of lead compounds derived from the versatile this compound scaffold.

Derivatives and Analogues of 1 Ethynyl 2,4 Difluorobenzene: Comparative Research

Positional Isomers of Ethynyl-Difluorobenzene (e.g., 1-Ethynyl-2,3-difluorobenzene (B3029108), 4-Ethynyl-1,2-difluorobenzene)

The arrangement of two fluorine atoms on the phenyl ring relative to the ethynyl (B1212043) group gives rise to several positional isomers, each with a unique electronic and steric profile. This subsection compares 1-ethynyl-2,3-difluorobenzene and 4-ethynyl-1,2-difluorobenzene.

The synthesis of ethynyl-difluorobenzene isomers, like many substituted phenylacetylenes, is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction provides a versatile and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

For the synthesis of 1-ethynyl-2,3-difluorobenzene and 4-ethynyl-1,2-difluorobenzene , a typical approach involves the coupling of a suitable dihalobenzene with a protected or terminal acetylene (B1199291) source. The choice of starting materials is crucial for achieving the desired isomer.

1-Ethynyl-2,3-difluorobenzene can be synthesized from 1-bromo-2,3-difluorobenzene (B1273032) or 1-iodo-2,3-difluorobenzene.

4-Ethynyl-1,2-difluorobenzene is accessible from 4-bromo-1,2-difluorobenzene (B1265499) or 4-iodo-1,2-difluorobenzene.

The general synthetic scheme is as follows:

X-C6H3F2 + HC≡CSi(CH3)3 → (CH3)3SiC≡C-C6H3F2 → HC≡C-C6H3F2

(Where X = Br, I)

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4 or PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base (e.g., triethylamine). The use of a silyl-protected alkyne, such as trimethylsilylacetylene (B32187), is common to prevent self-coupling of the terminal alkyne. The silyl (B83357) protecting group is subsequently removed under basic or fluoride-mediated conditions to yield the terminal alkyne.

Table 8.1: Comparison of Synthetic Strategies for Ethynyl-Difluorobenzene Isomers

| Feature | 1-Ethynyl-2,3-difluorobenzene | 4-Ethynyl-1,2-difluorobenzene |

| Primary Synthetic Route | Sonogashira Coupling | Sonogashira Coupling |

| Key Precursor | 1-Bromo-2,3-difluorobenzene or 1-Iodo-2,3-difluorobenzene | 4-Bromo-1,2-difluorobenzene or 4-Iodo-1,2-difluorobenzene |

| Typical Alkyne Source | Trimethylsilylacetylene | Trimethylsilylacetylene |

| Catalyst System | Pd(0) or Pd(II) complex with Cu(I) co-catalyst | Pd(0) or Pd(II) complex with Cu(I) co-catalyst |

| Base | Amine base (e.g., triethylamine) | Amine base (e.g., triethylamine) |

| Deprotection Step | Base or fluoride-mediated removal of silyl group | Base or fluoride-mediated removal of silyl group |

The differing positions of the two fluorine atoms in 1-ethynyl-2,3-difluorobenzene and 4-ethynyl-1,2-difluorobenzene lead to distinct electronic distributions within the molecules, which in turn governs their reactivity towards electrophiles and nucleophiles.

Electrophilic Attack: The benzene (B151609) ring in both isomers is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. However, the degree of deactivation and the regioselectivity of the attack will differ. In 4-ethynyl-1,2-difluorobenzene , the positions ortho and para to the ethynyl group (and meta to the fluorine atoms) would be the least deactivated for electrophilic attack. In contrast, for 1-ethynyl-2,3-difluorobenzene , the electronic effects of the fluorine atoms are more complexly distributed, influencing the accessibility of different positions on the ring to electrophiles.

Nucleophilic Attack: The presence of two fluorine atoms significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms bearing the fluorine atoms. In 4-ethynyl-1,2-difluorobenzene , the carbon atoms at positions 1 and 2 are activated for nucleophilic attack. In 1-ethynyl-2,3-difluorobenzene , the carbons at positions 2 and 3 are the sites for potential nucleophilic substitution. The ethynyl group, being electron-withdrawing, further enhances this activation.

The terminal alkyne proton in both isomers exhibits acidity and can be deprotonated by a strong base to form a powerful nucleophile, an acetylide. This acetylide can then participate in various nucleophilic addition and substitution reactions. The acidity of this proton is expected to be influenced by the electronic effects of the difluorinated ring, with the more electron-withdrawing ring substitution pattern leading to a more acidic alkyne proton.

The isomeric structure of ethynyl-difluorobenzenes has a direct impact on their physical properties and potential biological or material science applications. The dipole moment, for instance, will be significantly different between the two isomers due to the vector sum of the individual bond dipoles. This can affect their solubility, boiling point, and crystal packing.

In the context of medicinal chemistry, the specific substitution pattern can be crucial for binding to a biological target. The fluorine atoms can act as hydrogen bond acceptors, and their precise location can determine the ability of the molecule to form favorable interactions within a protein binding pocket. Similarly, in materials science, the electronic properties and the ability to form specific intermolecular interactions will dictate the performance of these molecules in applications such as liquid crystals or organic electronics. The differing substitution patterns will influence the frontier molecular orbital energies (HOMO and LUMO), which are key to their electronic and optical properties.

Monofluorinated Ethynylbenzenes (e.g., 1-Ethynyl-2-fluorobenzene, 1-Ethynyl-4-fluorobenzene)

Comparing the ortho- and para-monofluorinated isomers of ethynylbenzene provides insight into the influence of the position of a single fluorine atom on the molecule's characteristics.

The position of the fluorine atom, whether ortho or para to the ethynyl group, has a significant impact on the reactivity of both the aromatic ring and the alkyne moiety.

In 1-ethynyl-4-fluorobenzene , electrophilic attack will be directed to the positions ortho to the fluorine atom (and meta to the ethynyl group).

In 1-ethynyl-2-fluorobenzene , the directing effects of the fluorine (ortho, para) and the ethynyl group (meta) are at play. The fluorine atom's directing effect is generally stronger, favoring substitution at the positions ortho and para to it. However, steric hindrance from the adjacent ethynyl group may reduce the likelihood of attack at the position between the two substituents.

Reactivity of the Ethynyl Group: The electronic nature of the fluorophenyl group influences the reactivity of the ethynyl triple bond. The fluorine atom's inductive effect withdraws electron density from the ring, which in turn can affect the electron density of the alkyne.

In Sonogashira coupling reactions, where these compounds act as the alkyne component, the electronic nature of the substituent on the phenylacetylene (B144264) can influence the reaction rate. Electron-withdrawing groups on the alkyne can facilitate the reaction by increasing the acidity of the terminal proton, thus aiding the formation of the copper acetylide intermediate. While both isomers have an electron-withdrawing fluorine, the proximity of the fluorine in the ortho position in 1-ethynyl-2-fluorobenzene may exert a more pronounced inductive effect on the alkyne compared to the para-substituted isomer.

In cycloaddition reactions, such as [3+2] cycloadditions with azides (click chemistry), the electronic properties of the alkyne are also important. The electron-withdrawing nature of the fluorophenyl group can enhance the reactivity of the alkyne in these reactions.

Table 8.2: Comparative Reactivity of Monofluorinated Ethynylbenzene Isomers

| Reactivity Aspect | 1-Ethynyl-2-fluorobenzene (ortho) | 1-Ethynyl-4-fluorobenzene (para) |

| Electrophilic Aromatic Substitution | Ortho, para directing by F; meta directing by ethynyl. Steric hindrance at C3. | Ortho directing by F; meta directing by ethynyl. |

| Alkyne Acidity | Potentially higher due to proximity of electron-withdrawing F. | Slightly lower compared to the ortho isomer. |

| Sonogashira Coupling Reactivity | Potentially faster due to increased alkyne acidity. | Generally good reactivity. |

| Cycloaddition Reactivity | Good reactivity due to electron-withdrawing group. | Good reactivity due to electron-withdrawing group. |

The position of the fluorine atom significantly influences the intermolecular interactions in the solid state, leading to different crystal packing arrangements. Key interactions in the crystal structures of fluorinated aromatic compounds include C-H···F hydrogen bonds and π-π stacking interactions.

Crystal structure data available from the Cambridge Structural Database (CSD) for both 1-ethynyl-2-fluorobenzene (CSD refcode: 823474) and 1-ethynyl-4-fluorobenzene (CSD refcode: 122913) allows for a comparative analysis of their solid-state structures. nih.govnih.gov

In the crystal packing of these compounds, C-H···F interactions are likely to play a significant role. These interactions, where a carbon-bound hydrogen atom acts as a hydrogen bond donor to a fluorine atom, are considered weak hydrogen bonds and can be structure-directing. The different positioning of the fluorine atom in the ortho and para isomers will lead to different geometries and networks of these C-H···F interactions.

Polyfluorinated and Multi-Ethynyl Aromatic Analogues: Comparative Research

The exploration of derivatives and analogues of 1-ethynyl-2,4-difluorobenzene often extends to two key classes of compounds: polyfluorinated and multi-ethynyl aromatic analogues. These structural modifications are pursued to systematically tune the electronic, photophysical, and material properties of the parent molecule. Comparative research into these analogues provides valuable insights into the distinct effects of introducing additional fluorine atoms versus incorporating multiple ethynyl functionalities.